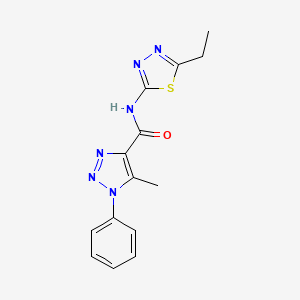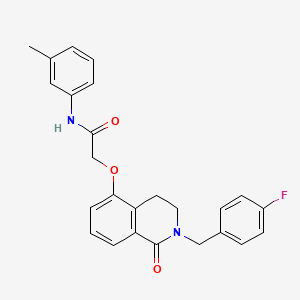![molecular formula C16H17NO2S B2999863 4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide CAS No. 339100-15-1](/img/structure/B2999863.png)
4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide is a chemical compound . It has a linear formula of C22H20N2O3 and a molecular weight of 360.416 .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . The molecular formula is C16H17NO2S .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. For instance, the molecular weight can be calculated based on its molecular formula .Wissenschaftliche Forschungsanwendungen
Quantitative Analysis and Pharmacokinetics
Research on structurally similar compounds, such as "5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide," a glyburide analogue, highlights the development and validation of bioanalytical methods using micro-extraction and LC-MS/MS. These methods enable the quantification of such compounds in biological matrices, underscoring their significance in pharmacokinetic evaluations (Zalavadia, 2016).
Neurological Research Applications
A study involving "4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide" as a molecular imaging probe for serotonin 1A receptors in Alzheimer's disease offers insights into the neurological applications of benzamide derivatives. This compound facilitates the quantification of receptor densities, providing valuable information for understanding and diagnosing neurological conditions (Kepe et al., 2006).
Antimicrobial and Corrosion Inhibition
The synthesis, characterization, and study of N-phenyl-benzamides, including those with methoxy substituents, for the acidic corrosion of mild steel demonstrate the dual functionality of such compounds. These studies not only reveal their antimicrobial properties but also their potential as corrosion inhibitors, highlighting their importance in materials science (Mishra et al., 2018).
Fluorescence Enhancement and Probe Development
Research on glibenclamide, a compound with structural similarities, showcases its ability to enhance the intrinsic fluorescence intensity of certain ions, suggesting potential applications in developing fluorimetric probes. This demonstrates the utility of benzamide derivatives in biochemical assay development and analytical chemistry (Faridbod et al., 2009).
Oxidation and Chemical Reactions
Studies on the oxidation of methoxy substituted benzyl phenyl sulfides provide insights into the reactivity and chemical properties of sulfides in the presence of high valent oxoruthenium compounds. This research contributes to the broader understanding of chemical reaction mechanisms and the development of oxidation processes (Lai et al., 2002).
Wirkmechanismus
The mechanism of action of similar compounds, such as 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, is through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-14-9-7-13(8-10-14)16(18)17-11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQJIVSPWGJCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2999781.png)


![(E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2999784.png)
![Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999785.png)
![1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2999787.png)
![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999788.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2999791.png)
![Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2999793.png)
![4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2999794.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2999797.png)
![N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2999800.png)

